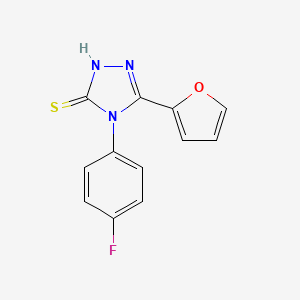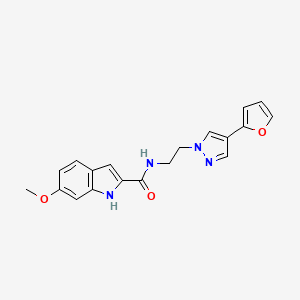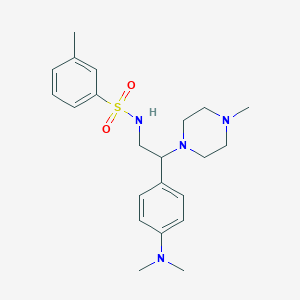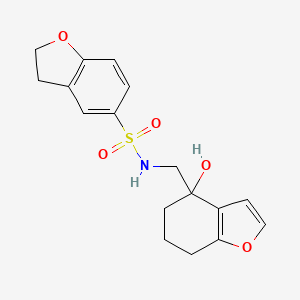![molecular formula C29H28N4O6 B2606530 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-29-1](/img/no-structure.png)
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a piperazine ring, a quinazoline dione group, a methoxybenzyl group, and a benzo[d][1,3]dioxol-5-ylmethyl group.Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Research into similar compounds involves the synthesis of novel derivatives that can serve as models or intermediates for developing therapeutic agents. For instance, novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives have been synthesized for their potential as ABC ring models of saframycins, highlighting the importance of these compounds in the development of new anticancer agents (Saito et al., 1997).
Antimicrobial and Anticancer Agents
Several studies focus on creating compounds with antimicrobial and anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Compounds similar in structure have been evaluated for their antiviral activity, demonstrating potential applications in treating viral infections. For instance, diketopiperazine derivatives isolated from marine-derived actinomycete have shown modest to potent anti-H1N1 activity, suggesting their relevance in developing new antiviral drugs (Wang et al., 2013).
Cardiotropic Activity
Research into cyclic methoxyphenyltriazaalkanes has revealed significant antiarrhythmic activity in certain models, indicating the potential cardiotropic actions of these compounds and their relevance in cardiovascular research (Mokrov et al., 2019).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a quinazoline derivative. The piperazine derivative is first functionalized with a benzo[d][1,3]dioxol-5-ylmethyl group, followed by coupling with the quinazoline derivative that is functionalized with a 4-methoxybenzyl group.", "Starting Materials": [ "4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carboxylic acid", "3-amino-4-methoxybenzyl alcohol", "2,4-dichloroquinazoline" ], "Reaction": [ "The piperazine derivative is first converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with the 3-amino-4-methoxybenzyl alcohol in the presence of a base such as triethylamine to form the corresponding ester.", "The ester is then hydrolyzed using a strong base such as sodium hydroxide to form the carboxylic acid.", "The quinazoline derivative is first converted to the corresponding amine using lithium aluminum hydride.", "The amine is then reacted with the carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "The product is then purified using column chromatography to obtain the final compound." ] } | |
Número CAS |
892277-29-1 |
Fórmula molecular |
C29H28N4O6 |
Peso molecular |
528.565 |
Nombre IUPAC |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O6/c1-37-22-6-2-19(3-7-22)17-33-28(35)23-8-5-21(15-24(23)30-29(33)36)27(34)32-12-10-31(11-13-32)16-20-4-9-25-26(14-20)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,36) |
Clave InChI |
YVGBFEBGTBXTIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2606449.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2606452.png)
![4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606455.png)

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)
![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)


![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)